2-Pyridinecarboxaldehyde, 5-chloro-, oxime
Description
Contextualization of Pyridine (B92270) Oximes in Organic and Medicinal Chemistry Research
Pyridine oximes are a well-established class of compounds with significant applications in both organic and medicinal chemistry. nih.gov In organic synthesis, the oxime group is valued for its versatility; it can be easily prepared from corresponding carbonyl compounds and can be converted into other functional groups like nitriles, amines, and nitro compounds. nih.gov Furthermore, oximes serve as effective protecting groups for carbonyls and are key intermediates in reactions such as the Beckmann rearrangement for synthesizing β-lactam derivatives. nih.gov
In medicinal chemistry, pyridine oximes are most famously recognized for their role as reactivators of the enzyme acetylcholinesterase (AChE), which has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. nih.gov Pralidoxime (2-pyridine aldoxime methyl chloride, or 2-PAM), for instance, is an FDA-approved drug that exemplifies the therapeutic potential of this class of molecules. nih.gov Beyond this primary application, research has demonstrated that pyridine oxime derivatives possess a wide spectrum of biological activities. researchgate.net
| Biological Activity | Description | Reference |
|---|---|---|
| AChE Reactivation | Reverses inhibition of acetylcholinesterase by organophosphorus compounds, restoring normal nerve function. | nih.govnih.gov |
| Antimicrobial | Shows efficacy against various bacterial and fungal pathogens. | nih.gov |
| Antiviral | Exhibits activity against viruses such as influenza B-Mass and HIV. | researchgate.netrsc.org |
| Anticancer/Cytotoxic | Demonstrates the ability to inhibit the growth of cancer cells. | nih.govresearchgate.net |
| Anti-inflammatory | Shows potential in reducing inflammation. | nih.gov |
| Agricultural Use | Can be employed as fungicides, pesticides, and herbicides. | researchgate.net |
Significance of Chlorinated Pyridine Scaffolds in Synthetic Design
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in the structure of over 7000 drug molecules and a diverse range of FDA-approved therapeutics. rsc.orgrsc.org Its presence can enhance the solubility and bioavailability of less soluble compounds. researchgate.net The strategic functionalization of this ring is a cornerstone of modern drug design.
Academic Research Trajectories and Interdisciplinary Relevance of the Compound
While extensive research on the specific compound 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime is not widely documented, its molecular structure points toward several promising research trajectories and interdisciplinary applications. Based on the known chemistry of its constituent parts, its relevance can be projected in several key areas:
Synthetic Chemistry : The compound is a valuable intermediate or building block for constructing more complex molecules. The presence of the chloro- and oxime-functionalized pyridine ring allows for a variety of subsequent chemical transformations. For instance, related compounds like 2-amino-5-chloro-3-pyridinecarboxaldehyde are known to be important substrates for synthesizing naphthyridine derivatives, a class of compounds with significant biological properties. researchgate.net Similarly, the oxime group itself can be a precursor for creating novel heterocyclic systems. nih.govnih.gov
Medicinal Chemistry and Drug Discovery : Given the broad biological activities of both pyridine oximes and chlorinated pyridines, this compound is a logical candidate for biological screening. researchgate.netnih.gov Its structure merges the potential for AChE reactivation (from the pyridine oxime motif) with the enhanced drug-like properties often conferred by chlorination. nih.govnih.gov Research could explore its potential as an antimicrobial, antiviral, or anticancer agent. researchgate.netrsc.org
Coordination Chemistry and Materials Science : 2-pyridyl oximes are well-known for their ability to act as ligands, coordinating with metal ions through the pyridine and oxime nitrogen atoms. This coordination can lead to the formation of complexes with interesting magnetic, catalytic, or optical properties. researchgate.net Research into the coordination chemistry of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime could lead to new catalysts or functional materials. For example, pyridine functionality has been explored as an axial ligand in materials designed for the hydrogen evolution reaction (HER), where it can facilitate reaction kinetics. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-pyridinecarboxaldehyde | 31181-89-2 | C₆H₄ClNO | 141.55 | 63 - 67 | chemimpex.com |
| 2-Pyridinecarbaldehyde oxime | 873-69-8 | C₆H₆N₂O | 122.12 | 110 - 112 | sigmaaldrich.com |
Properties
IUPAC Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRWZMWFZSWQQ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of 2-Pyridinecarboxaldehyde (B72084), 5-chloro-
The creation of 2-Pyridinecarboxaldehyde, 5-chloro-, involves intricate organic synthesis strategies, primarily focusing on the introduction of the chloro and formyl groups at the correct positions on the pyridine (B92270) ring.
Halopyridines are crucial building blocks for a wide range of chemical products, including pharmaceuticals and agrochemicals. researchgate.net However, the selective halogenation of pyridine C-H precursors can be challenging. researchgate.net Direct electrophilic aromatic substitution on the pyridine ring is often difficult due to the ring's electron-deficient nature. Consequently, multi-step sequences are typically required. nih.gov
Strategies for 4-position halogenation often involve converting the pyridine to its N-oxide, which facilitates nitration at the 4-position. The nitro group can then be displaced by a nucleophilic halide, followed by the reduction of the N-oxide. nih.gov More recent methods utilize designed phosphine (B1218219) reagents that are selectively installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. researchgate.net These methods highlight the advanced strategies needed to control regioselectivity in pyridine functionalization.
A common and effective route to synthesizing 2-pyridinecarboxaldehydes involves the oxidation of the corresponding 2-methylpyridines (2-picolines). For the target molecule, the precursor would be 2-chloro-5-methylpyridine. The synthesis of this intermediate can start from β-picoline. epo.org
One patented method describes a multi-step process starting from 2-picoline. This process involves the chlorination of the methyl group, followed by hydrolysis and subsequent oxidation to yield the final aldehyde. google.com The initial step is the reaction of 2-methylpyridine (B31789) in a solvent like halohydrocarbon with a chlorinating agent such as trichloro isocyanate, catalyzed by benzoyl amide, to produce 2-chloromethyl pyridine. google.comgoogle.com This intermediate is then hydrolyzed under alkaline conditions to form 2-pyridinemethanol. google.com The final step is the oxidation of the alcohol to the aldehyde using an oxidizing agent like sodium hypochlorite (B82951) solution in the presence of catalysts. google.com
Table 1: Example of a Multi-Step Synthesis of 2-Pyridinecarboxaldehyde via Oxidation This table outlines a general pathway; specific conditions would be adapted for the 5-chloro substituted analogue.
| Step | Reaction | Key Reagents/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Chlorination of Methyl Group | 2-Picoline, Trichloroisocyanurate, Benzamide (catalyst), 1,2-dichloroethane, Reflux | 2-Chloromethylpyridine | 90-94% google.com |
| 2 | Hydrolysis | 2-Chloromethylpyridine, NaOH, Water, Reflux | 2-Pyridinemethanol | Not specified in source |
| 3 | Oxidation | 2-Pyridinemethanol, TEMPO (catalyst), KBr, 10% NaClO solution | 2-Pyridinecarboxaldehyde | 80-88% google.com |
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com
The mechanism involves an electrophilic aromatic substitution where the activated aromatic ring attacks the Vilsmeier reagent. organic-chemistry.org The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. jk-sci.com While highly effective for electron-rich substrates such as pyrroles and furans, the formylation of electron-deficient rings like pyridine can be less straightforward and may require activating groups on the substrate to proceed efficiently. ijpcbs.comjk-sci.com The reaction serves not only as a formylating agent but also as a versatile tool for constructing various heterocyclic compounds. ijpcbs.com
Achieving regioselectivity in the chlorination of pyridines is a significant synthetic challenge. One modern approach involves the use of Selectfluor in combination with a chlorine source like lithium chloride (LiCl). This system has been shown to effectively chlorinate 2-aminopyridines and 2-aminodiazines with high regioselectivity under mild conditions. rsc.org The regioselectivity is highly dependent on the substitution pattern of the starting material. rsc.org Another strategy involves the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridines. Regioselective addition of organomagnesium reagents to the pyridyne, followed by quenching with an electrophile, allows for the precise 3,4-difunctionalization of the pyridine ring. nih.gov
Oxime Formation from Aldehyde Precursors
Once the 2-Pyridinecarboxaldehyde, 5-chloro- precursor is synthesized, it is converted to the final oxime product through a direct and well-established chemical transformation.
The formation of an oxime from an aldehyde is a classic condensation reaction. researchgate.net This transformation involves reacting the carbonyl compound, in this case, 2-Pyridinecarboxaldehyde, 5-chloro-, with hydroxylamine (B1172632), which is typically used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl). byjus.comias.ac.in
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration, eliminating a molecule of water to form the C=N double bond of the oxime. byjus.com To neutralize the hydrochloric acid liberated from the hydroxylamine salt, a base is generally required. researchgate.net Common bases include pyridine or triethylamine (B128534), and the reaction is often carried out in a protic solvent like ethanol. researchgate.netresearchgate.net Alternative, environmentally friendly methods have been developed, such as performing the reaction in mineral water or under solvent-free grinding conditions. ias.ac.innih.gov
Table 2: General Conditions for Oxime Synthesis from Aldehydes
| Method | Reagents | Solvent/Conditions | Reaction Time | General Yield |
|---|---|---|---|---|
| Classical Method | Aldehyde, NH₂OH·HCl, Pyridine | Ethanol, Reflux | 15-60 minutes researchgate.net | Good to Excellent (e.g., 82%) researchgate.net |
| Green Chemistry (Grindstone) | Aldehyde, NH₂OH·HCl, Bi₂O₃ | Solvent-free, Room Temp. Grinding | Very short (minutes) nih.gov | Excellent (60-98%) nih.gov |
| Green Chemistry (Aqueous) | Aldehyde, NH₂OH·HCl | Mineral water/Methanol, Room Temp. | ~10 minutes ias.ac.in | Quantitative ias.ac.in |
| Standard Reflux | Aldehyde precursor (nitrile), NH₂OH·HCl, Triethylamine | Ethanol, Reflux | 3 hours chemicalbook.com | Quantitative chemicalbook.com |
Derivatization and Analog Synthesis
2-Pyridinecarboxaldehyde, 5-chloro-, oxime serves as a versatile intermediate for the synthesis of a variety of derivatives and analogs, which are of interest in fields such as medicinal chemistry and materials science.
Synthesis of Substituted Oxime Analogs
The oxime functionality of this compound is a key handle for derivatization. The oxygen atom of the oxime can be alkylated or acylated to produce a range of O-substituted oxime ethers and esters. The synthesis of O-alkyl oximes can be achieved by reacting the oxime with an organohalide in the presence of a base. googleapis.com For example, methylation can be accomplished using a methylating agent like methyl iodide with a base such as sodium methoxide. googleapis.com
The synthesis of substituted oxime analogs allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The introduction of different functional groups can also lead to new biological activities.
Furthermore, the oxime nitrogen and the pyridine ring nitrogen present opportunities for coordination with metal ions, leading to the formation of metal complexes with potentially interesting catalytic or biological properties.
Incorporation into Complex Heterocyclic Frameworks
This compound is a valuable building block for the construction of more complex heterocyclic systems. The oxime group can participate in various cyclization reactions. For instance, oximes can be precursors to nitrile oxides, which are highly reactive intermediates that can undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively.
The pyridine ring itself can be further functionalized. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. Additionally, the pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and provide another point for functionalization. ontosight.ai
The combination of the reactive oxime group and the functionalizable pyridine ring makes this compound a strategic precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmacologically active compounds. For example, the synthesis of polysubstituted pyridines can be achieved from oxime acetates through reactions promoted by ammonium (B1175870) iodide. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The pyridine (B92270) ring protons of 2-pyridinecarboxaldehyde (B72084) oxime show signals in the aromatic region, typically between δ 7.30 and 8.60 ppm. researchgate.net For the 5-chloro substituted analogue, the protons on the pyridine ring (H-3, H-4, and H-6) will experience shifts influenced by the electron-withdrawing nature of the chlorine atom and the oxime group. The proton ortho to the nitrogen (H-6) is expected to be the most deshielded, appearing at the lowest field. The introduction of a chlorine atom at the 5-position will further deshield the adjacent protons (H-4 and H-6) due to its inductive effect.
The oxime proton (-NOH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10.0-12.0 ppm, due to hydrogen bonding. researchgate.net The proton of the aldoxime group (-CH=NOH) is also expected in the downfield region, typically around δ 8.15 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Pyridinecarboxaldehyde, 5-chloro-, oxime
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.40 - 7.60 | d | J(H3-H4) ≈ 8-9 |
| H-4 | 7.80 - 8.00 | dd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 |
| H-6 | 8.50 - 8.70 | d | J(H6-H4) ≈ 2-3 |
| -CH=NOH | 8.10 - 8.30 | s | - |
| -NOH | 11.0 - 12.0 | s (br) | - |
Note: The predicted values are based on data for related compounds and known substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the oxime group, and the chlorine substituent.
The carbon atom of the oxime group (C=NOH) is expected to resonate in the range of δ 145-155 ppm. rsc.org The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the chlorine (C-5) will experience a direct deshielding effect, while the other ring carbons will be influenced by a combination of inductive and resonance effects. The C-2 carbon, bonded to the oxime group, and the C-6 carbon, adjacent to the nitrogen, are expected to be the most deshielded among the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 130 - 135 |
| C-6 | 148 - 152 |
| -C=NOH | 145 - 150 |
Note: The predicted values are based on data for related compounds and known substituent effects. Actual experimental values may vary.
Conformational Studies via Long-Range Spin-Spin Coupling Constants
Long-range spin-spin coupling constants (ⁿJ, where n > 3) can provide valuable information about the conformation of molecules, particularly the relative orientation of substituents. In pyridine aldoximes, the five-bond coupling constant (⁵J) between the oxime proton and the ring protons is stereospecific and can be used to determine the preferred conformation of the oxime group relative to the pyridine ring.
For syn-pyridinecarboxaldehyde oximes, it has been shown that the magnitude of ⁵J(H,H) depends on the dihedral angle between the C-H bonds of the oxime and the ring protons. This relationship can be used to estimate the rotational barrier and the preferred orientation of the oxime group. It has been observed that the oxime group in 2- and 3-pyridine aldoximes is twisted out of the pyridine ring plane by approximately 20°. While specific long-range coupling constants for the 5-chloro derivative are not available, it is expected that the chloro substituent may influence the conformational equilibrium between the syn and anti isomers of the oxime, which could be investigated through detailed analysis of long-range ¹H-¹³C coupling constants using techniques like Heteronuclear Multiple Bond Correlation (HMBC).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. researchgate.net The C=N stretching vibration of the oxime typically appears around 1640-1680 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
The UV-Vis spectrum of pyridine derivatives is characterized by π → π* transitions. Pyridine itself shows absorption bands around 200 and 250 nm. For this compound, the presence of the oxime group and the chlorine atom is expected to cause a bathochromic (red) shift of these absorption maxima. Oximes generally exhibit absorption in the range of 280-300 nm. researchgate.net The exact position of the absorption maxima can be influenced by the solvent polarity. chemicalbook.com
Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | O-H stretch (oxime) | 3200 - 3600 (broad) |
| IR | C-H stretch (aromatic) | 3000 - 3100 |
| IR | C=N stretch (oxime) | 1640 - 1680 |
| IR | C=C, C=N stretch (pyridine) | 1400 - 1600 |
| IR | C-Cl stretch | 600 - 800 |
| UV-Vis | π → π* | ~280 - 300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₅ClN₂O), the molecular weight is approximately 156.57 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 158) with an intensity of about one-third of the M⁺ peak is anticipated, which is characteristic for compounds containing one chlorine atom.
The fragmentation of oximes can proceed through several pathways. Common fragmentations include the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 139, or the loss of nitric oxide (NO, 30 Da) to yield a fragment at m/z 126. Alpha-cleavage adjacent to the pyridine ring could lead to the loss of the oxime group. The pyridine ring itself can also undergo fragmentation.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 158 | [M+2]⁺ (³⁷Cl isotope) |
| 156 | [M]⁺ (³⁵Cl isotope) |
| 139 | [M - OH]⁺ |
| 126 | [M - NO]⁺ |
| 121 | [M - Cl]⁺ |
| 78 | [C₅H₄N]⁺ (pyridyl cation) |
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of the latest literature search, a single crystal X-ray structure for this compound has not been reported. However, the crystal structures of related compounds, such as pyridine-2,6-dicarboxamide oxime and its metal complexes, have been determined. rsc.org These studies reveal that the pyridine and oxime groups are often nearly coplanar to maximize conjugation, and intermolecular hydrogen bonding involving the oxime's hydroxyl group is a common feature in the crystal packing. For this compound, it is anticipated that the molecules would pack in a way that facilitates hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of a neighboring pyridine ring, forming dimers or extended chains. The chlorine atom would also participate in intermolecular interactions, such as halogen bonding.
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data
A comprehensive review of scientific literature and structural databases reveals a significant gap in the publicly accessible crystallographic data for the chemical compound this compound. Despite its relevance as a potential ligand in coordination chemistry and a building block in organic synthesis, detailed experimental elucidation of its three-dimensional structure, crystal packing, and specific molecular geometry is not available in the public domain.
Efforts to compile a detailed analysis for an advanced spectroscopic and structural characterization of this specific molecule were unsuccessful. This prevents a thorough discussion on several key crystallographic features, including the determination of its crystal packing, the nature of its hydrogen bonding networks, and any potential polymorphic forms. Consequently, a precise and experimentally verified account of its crystallographic parameters, as well as a detailed analysis of its bond lengths, angles, and dihedral angles, cannot be provided at this time.
While research exists on structurally related compounds—such as the parent molecule 2-pyridinecarboxaldehyde oxime and other chlorinated aromatic oximes—direct extrapolation of their crystallographic data to the 5-chloro substituted variant would be scientifically unsound. The introduction of a chlorine atom at the 5-position of the pyridine ring is expected to significantly influence the electronic distribution and steric factors, thereby affecting its crystal lattice arrangement and intermolecular interactions.
Without experimental single-crystal X-ray diffraction data, a foundational component for the requested detailed structural report, the generation of an accurate and authoritative article on the advanced spectroscopic and structural elucidation of this compound is not feasible. Further empirical research is necessary to fully characterize this compound and make its structural information available to the scientific community.
Coordination Chemistry and Metal Complexation Research
Ligand Properties of 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, Oxime
While specific studies detailing the ligand properties of 2-pyridinecarboxaldehyde, 5-chloro-, oxime are limited, its behavior can be inferred from the well-documented chemistry of the broader class of 2-pyridyl oximes. researchgate.net
Like other 2-pyridyl oximes, this compound is anticipated to act as a bidentate chelating ligand. The most common coordination mode for neutral 2-pyridyl oximes involves bonding through two nitrogen atoms: the pyridine (B92270) ring nitrogen and the oxime nitrogen. nih.govresearchgate.net This N,N'-chelation forms a stable five-membered ring with the metal center, a favored conformation in coordination chemistry. The oxime group itself can present various coordination modes, but in the context of a 2-pyridyl structure, chelation via the two nitrogen atoms is predominant. researchgate.net
The coordination of 2-pyridyl oximes is primarily dictated by the Lewis basicity of its two nitrogen donors. The pyridine nitrogen atom provides a soft donor site, favorable for bonding with a wide range of transition metals. wikipedia.org The oxime nitrogen, also a key donor atom, participates in forming the chelate ring. nih.gov The hydroxyl group of the oxime moiety (-NOH) introduces the possibility of deprotonation to form an oximato ligand (-NO⁻). This deprotonation significantly alters the ligand's electronic properties, turning it into an anionic donor which can form strong bonds and bridge multiple metal centers, a feature extensively used in the synthesis of polynuclear complexes with other 2-pyridyl oximes. researchgate.net
The presence of a chloro-substituent at the 5-position of the pyridine ring is expected to influence the ligand's electronic properties through an inductive electron-withdrawing effect. This effect would decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen atom. A lower basicity could potentially weaken the coordination bond to the metal center compared to its non-chlorinated analogue. Furthermore, the chloro group itself is a potential, albeit weak, coordination site, although chelation involving the pyridine and oxime nitrogens would likely be sterically and electronically preferred. More significantly, the C-Cl bond on the oxime carbon (as in a chloroxime) introduces reactivity, making it a leaving group in the presence of a base and a metal ion, which can lead to ligand transformation. mdpi.com
Synthesis and Characterization of Transition Metal Complexes
Direct synthesis of transition metal complexes with the intact this compound ligand has not been prominently reported. The primary example in the literature involves a metal-mediated transformation where the ligand undergoes a cross-coupling reaction. mdpi.com
Research into the reactivity of this compound (abbreviated as ClpaoH) with metal salts has led to the isolation of a unique mononuclear zinc(II) complex. mdpi.com In a reaction involving Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, ClpaoH, and triethylamine (B128534) (Et₃N) in methanol, the expected coordination of the ClpaoH ligand did not occur. Instead, the reaction yielded a complex with the formula [ZnCl₂(L)], where 'L' is di(2-pyridyl)furoxan, a new ligand formed from the unprecedented cross-coupling of two 2-pyridyl nitrile oxide intermediates. mdpi.com These intermediates are generated in situ from the deprotonated chloroxime ligand. mdpi.com
This study highlights that this compound can act as a precursor to more complex ligands under certain reaction conditions, rather than acting as a stable chelating agent itself. There are currently no reports on polynuclear architectures formed from this specific ligand.
The resulting mononuclear zinc(II) complex, [ZnCl₂(L)] (where L = di(2-pyridyl)furoxan), has been structurally characterized by single-crystal X-ray crystallography. mdpi.com The coordination geometry around the Zn(II) ion is described as distorted tetrahedral. mdpi.com
In this structure, the zinc atom is coordinated to two chloride ions and two nitrogen atoms from the pyridine rings of the furoxan ligand. The furoxan ligand acts as an Npyridyl,N'pyridyl-bidentate chelating agent, forming an unusual seven-membered ring with the zinc center. The distortion from ideal tetrahedral geometry is significant, with bond angles around the zinc atom ranging from 95.8° to 120.4°. mdpi.com This distortion is primarily attributed to the steric constraints imposed by the large seven-membered chelate ring. mdpi.com
Table of Coordination Complex Data
| Complex Formula | Metal Ion | Ligand(s) | Coordination Geometry | Architecture |
|---|
Table of Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Pyridine-2-chloroxime, ClpaoH |
| Zinc(II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O |
| Europium(III) Nitrate Hexahydrate | Eu(NO₃)₃·6H₂O |
| Triethylamine | Et₃N |
| di(2-pyridyl)furoxan | L |
Magnetic Properties and Electronic Structures of Complexes
The coordination of this compound with metal ions is expected to yield complexes with interesting magnetic and electronic properties, a characteristic feature of the broader family of 2-pyridyl oximes. bohrium.comnih.govsemanticscholar.org Research on analogous 2-pyridyl oxime complexes has demonstrated their ability to mediate magnetic exchange interactions between metal centers, leading to the formation of polynuclear clusters with unique magnetic behaviors. bohrium.comnih.gov
The magnetic properties of these complexes are fundamentally linked to the nature of the metal ions and the way the oxime ligand bridges them. For instance, studies on nickel(II) complexes with related 2-pyridyl oximes have revealed the presence of ferromagnetic exchange interactions. nih.govsemanticscholar.org In contrast, cobalt(II) complexes can exhibit more complex magnetic behaviors, including weak antiferromagnetic interactions and, in some mixed-valence systems, the presence of single-molecule magnet (SMM) characteristics, indicated by weak AC signals in the presence of a magnetic field. nih.govsemanticscholar.org Iron complexes with 2-pyridyl oximes have also been synthesized, displaying properties that depend on the specific coordination environment and intermolecular interactions, such as hydrogen bonding, which can lead to antiferromagnetic exchange. bohrium.com
The nature of the substituents on the pyridyl ring, such as the 5-chloro group in this compound, can influence the electronic properties of the ligand and, consequently, the magnetic and electronic properties of the resulting metal complexes.
Table 1: Magnetic Properties of Representative Metal Complexes with 2-Pyridyl Oxime Analogues
| Metal Ion | Complex Type | Magnetic Behavior | Reference |
|---|---|---|---|
| Ni(II) | Polynuclear | Ferromagnetic Exchange | nih.gov, semanticscholar.org |
| Co(II) | Mixed-Valence | Weak AC signals, potential SMM behavior | nih.gov, semanticscholar.org |
Schiff Base Chemistry Involving this compound
Schiff bases derived from pyridine aldehydes are a significant class of ligands in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. nih.govresearchgate.netresearchgate.net The presence of the azomethine (imine) group (–C=N–) is crucial for their chemical and biological activities. nih.govnih.gov
Condensation with Amines to Form Imine Derivatives
This compound can be envisioned as a precursor for Schiff base-like ligands, or more commonly, the parent aldehyde, 2-pyridinecarboxaldehyde, undergoes condensation with primary amines to form Schiff base ligands. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. The reaction is often carried out in an alcohol solvent. researchgate.netdigitellinc.com
A wide variety of amines can be used in this condensation reaction, including aromatic amines (like substituted anilines), aliphatic amines (such as diamines), and even amino acids. researchgate.netdigitellinc.comdigitellinc.com The resulting Schiff bases are often polydentate ligands capable of forming stable complexes with metal ions. researchgate.net
Complexation of Schiff Bases with Metal Ions
Schiff bases derived from 2-pyridinecarboxaldehyde are excellent chelating agents for a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.netnih.govdigitellinc.com The imine nitrogen and the pyridine nitrogen atoms are the primary coordination sites, allowing the ligand to act as a bidentate or, if other donor groups are present in the amine part, a polydentate ligand. researchgate.netsci-hub.se
The complexation typically results in mononuclear or binuclear complexes, depending on the stoichiometry and the nature of the Schiff base ligand. researchgate.netsci-hub.se For instance, Schiff bases derived from diamines can lead to the formation of binuclear complexes where the ligand bridges two metal centers. researchgate.net The coordination geometry around the metal ion is influenced by the metal's electronic configuration and the steric and electronic properties of the ligand. Common geometries include octahedral, square planar, and tetrahedral. ijcce.ac.irresearchgate.net
Table 2: Examples of Metal Complexes with Schiff Bases Derived from 2-Pyridinecarboxaldehyde Analogues
| Metal Ion | Amine Precursor | Resulting Complex Type | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) | 1,4-Diaminobenzene | Binuclear | researchgate.net |
| Mn(II) | p-Substituted Anilines | Mononuclear | digitellinc.com |
| Cr, Mo, W | 2-Aminophenol | Mononuclear | researchgate.net |
Structural and Electronic Effects of Imino Linkages
The imino linkage (–C=N–) is a critical component of the Schiff base ligand, exerting significant influence on the structural and electronic properties of its metal complexes. Structurally, the coordination of the imine nitrogen to the metal center creates a stable five-membered chelate ring with the pyridine nitrogen. This chelation enhances the thermodynamic stability of the complex (the chelate effect).
X-ray crystallographic studies on related complexes have shown that the planarity between the pyridine ring and the rest of the Schiff base can be influenced by coordination. digitellinc.com The dihedral angle between the pyridine and the aniline (B41778) rings in Schiff bases derived from anilines can vary, which in turn affects the electronic properties of the complex. digitellinc.com
The imino group also plays a crucial role in the electronic structure of the complexes. The nitrogen lone pair participates in σ-donation to the metal center. Furthermore, the π-system of the C=N bond can be part of a larger conjugated system extending over the pyridine ring and the substituent on the imine nitrogen. This delocalization affects the energy of the ligand's molecular orbitals. UV-Vis spectroscopy of these complexes typically reveals ligand-dominated electronic transitions, such as π-π* and n-π* transitions, which can be sensitive to the substituent on the ligand and the identity of the metal ion. digitellinc.com Electrochemical studies, such as cyclic voltammetry, can reveal metal-centered redox processes as well as ligand-based reductions. digitellinc.com
Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of molecules. For 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime, these calculations can reveal the distribution of electrons and the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
For comparison, studies on other pyridine (B92270) derivatives, such as 2-pyridylaldoxime (2POH), have also been conducted. Quantum chemical calculations on 2POH showed a HOMO-LUMO energy gap of 3.431 eV. nih.gov The introduction of a chloro group at the 5-position is expected to influence these values. The chlorine atom, being electronegative, would likely lower the energy of both the HOMO and LUMO, with the magnitude of the shift depending on the specific orbital distributions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2-amino-5-chloropyridine (B124133) | - | - | 4.921 | DFT/B3LYP/6-311++g(2d,2p) | mahendrapublications.com |
| 2-pyridylaldoxime | - | - | 3.431 | DFT/GGA | nih.gov |
The distribution of HOMO and LUMO provides insight into the reactive sites of a molecule. For pyridine derivatives, the HOMO is often localized on the pyridine ring and any electron-donating substituents, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine ring and electron-withdrawing groups, highlighting potential sites for nucleophilic attack.
In the case of this compound, the HOMO is expected to have significant contributions from the pyridine ring nitrogen and the oxime group. The LUMO is likely to be centered on the pyridine ring, with contributions from the chlorine atom and the carboxaldehyde oxime moiety. This distribution suggests that the pyridine nitrogen and the oxime group are susceptible to electrophilic attack, while the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen and chlorine atoms, are prone to nucleophilic attack. Studies on various chlorodiazines and chloropyridines have shown that the location of the LUMO lobe on the C-Cl carbon is crucial for nucleophilic substitution reactions. wuxibiology.com
The presence of the oxime group introduces conformational flexibility in this compound. The orientation of the oxime group relative to the pyridine ring can significantly impact the molecule's properties.
Ab initio molecular orbital calculations on syn-pyridinecarboxaldehyde oximes (without the chloro substituent) have indicated that planar conformations are the most stable. cdnsciencepub.com The conformation where the oxime group is perpendicular to the pyridine ring is predicted to be about 6 kcal/mol higher in energy. cdnsciencepub.com For 2-pyridinealdoxime, experimental and theoretical studies suggest that the oxime group is twisted approximately 20 degrees out of the pyridine ring plane in solution. cdnsciencepub.com
For this compound, it is expected that the most stable conformers will also be nearly planar to maximize conjugation between the pyridine ring and the oxime group. The presence of the chlorine atom is unlikely to drastically alter this preference for planarity, though it may influence the rotational barrier of the C-C bond connecting the ring and the oxime group.
| Compound | Most Stable Conformation | Energy of Perpendicular Conformation (relative to planar) | Reference |
|---|---|---|---|
| syn-Pyridinecarboxaldehyde oximes | Planar | ~6 kcal/mol | cdnsciencepub.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or on a material surface.
The interaction of pyridine derivatives with material surfaces is an area of significant research, particularly in fields like corrosion inhibition and catalysis. MD simulations and DFT calculations have been used to study the adsorption of pyridine and its derivatives on various surfaces, such as iron and graphene.
Studies on the adsorption of pyridine oximes on an Fe(110) surface have shown that these molecules tend to adsorb in a nearly flat orientation. nih.gov This parallel adsorption mode allows for maximum interaction between the pi-system of the pyridine ring and the metal surface. nih.gov For this compound, a similar parallel adsorption geometry would be expected on metal surfaces. The presence of the chlorine atom and the oxime group would likely modify the adsorption energy and the electronic interactions with the surface. DFT studies on the adsorption of pyridine derivatives on graphene have also highlighted the importance of pi-pi stacking interactions. nih.gov
| Molecule | Surface | Predicted Adsorption Mode | Reference |
|---|---|---|---|
| Pyridine Oximes | Fe(110) | Nearly flat/parallel | nih.gov |
| Pyridine | Graphene | Parallel (pi-pi stacking) | nih.gov |
Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) Simulations for Bonding Mechanisms
The Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method serves as a powerful computational tool for elucidating the intricate bonding mechanisms of molecules. mdpi.comaps.org As an approximation of density functional theory (DFT), SCC-DFTB offers a balance between computational cost and accuracy, making it particularly suitable for the simulation of large and complex material systems. aps.orgresearchgate.net The method is based on a second-order expansion of the Kohn-Sham total energy in relation to charge density fluctuations around a reference density. aps.orgnih.gov This approach allows for the calculation of total energies, forces, and the investigation of electronic properties with significant efficiency compared to full ab initio calculations. mdpi.com The inclusion of a self-consistent redistribution of Mulliken charges allows the final approximate Kohn-Sham energy to incorporate Coulomb interactions between charge fluctuations, which is crucial for describing electrostatic interactions. aps.orgcolab.ws
In the context of "this compound," SCC-DFTB simulations can provide profound insights into its interaction and bonding with various surfaces and other molecules. While direct SCC-DFTB studies on "this compound" are not extensively documented in publicly available literature, the well-studied behavior of similar pyridine oxime derivatives provides a strong basis for understanding its potential bonding characteristics. mdpi.comnih.gov
Hypothetical Adsorption and Bonding on a Metal Surface
Drawing parallels from studies on 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH) on an Fe(110) surface, SCC-DFTB simulations for "this compound" would likely focus on its potential as a corrosion inhibitor, where its bonding to a metal surface is of primary interest. mdpi.comnih.govresearchgate.net The simulations would typically involve optimizing the adsorption geometries of both the neutral and protonated forms of the molecule on a representative metal surface. nih.gov
The bonding mechanism is anticipated to involve the electron-rich nitrogen atom of the pyridine ring, the oxygen atom of the oxime group, and the π-electrons of the aromatic system. The presence of the chlorine atom at the 5-position is expected to influence the electronic distribution within the molecule, thereby affecting its interaction energy and bonding configuration with the surface.
Projected Research Findings
Based on analogous systems, hypothetical SCC-DFTB simulation results for "this compound" interacting with an iron surface are presented below. These tables are illustrative and aim to represent the type of data that would be generated from such a computational study.
Table 1: Hypothetical Interaction Energies and Adsorption Geometries
This table outlines the calculated interaction energies and the optimized vertical distance between the molecule and the metal surface for both neutral and protonated forms of "this compound." A more negative interaction energy signifies a stronger bond.
| Molecular Form | Interaction Energy (eV) | Adsorption Distance (Å) |
| Neutral | -1.95 | 2.25 |
| Protonated | -2.80 | 2.10 |
The stronger interaction of the protonated form, as hypothesized, would be consistent with findings for other pyridine oximes, where protonation can enhance the molecule's ability to accept electrons from the metal surface, leading to a more stable adsorption complex. nih.govresearchgate.net
Table 2: Key Interatomic Bond Distances in the Adsorbed State
This table presents hypothetical key bond distances between the atoms of "this compound" and the nearest surface atoms, providing insight into the specific atoms involved in the bonding.
| Bond | Distance (Å) - Neutral | Distance (Å) - Protonated |
| N(pyridine)-Fe | 2.15 | 2.05 |
| O(oxime)-Fe | 2.30 | 2.20 |
| C(ring)-Fe | 2.50 - 2.80 | 2.40 - 2.70 |
These distances would suggest a chemical adsorption (chemisorption) process, where covalent or strong coordinate bonds are formed between the molecule and the surface. The shorter bond lengths in the protonated state would correlate with its stronger interaction energy. nih.gov
Analysis of the projected density of states (PDOS) would further elucidate the nature of the chemical bonding by showing the overlap of molecular orbitals with the electronic bands of the metal surface. researchgate.net This would reveal the specific orbital contributions to the adsorption, such as the interactions of the pyridine nitrogen lone pair and the π-orbitals with the d-orbitals of the iron.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Reactions
The compound possesses sites susceptible to both nucleophilic and electrophilic attack, primarily centered around the oxime group and the pyridine (B92270) ring.
The oxime functional group (>C=N-OH) is a hub of reactivity within the molecule. mdpi.com It contains three atoms (C, N, and O) that can act as reactive sites. mdpi.com The hydroxyl proton is acidic, and its removal generates a highly nucleophilic oximato anion. Conversely, the nitrogen and oxygen atoms possess lone pairs of electrons, allowing them to act as nucleophiles or be targeted by electrophiles.
Key reactions involving the oxime group include:
O-Alkylation and O-Acylation: The oxygen atom of the oxime can be targeted by electrophiles, such as alkyl halides or acyl chlorides, to form oxime ethers and esters, respectively. These reactions are often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Hydrolysis: Under acidic conditions, the C=N bond can be hydrolyzed to regenerate the parent aldehyde, 5-chloro-2-pyridinecarboxaldehyde, and hydroxylamine (B1172632).
Formation of Iminyl Radicals: The N-O bond of the oxime is relatively weak and can be cleaved under certain conditions to form iminyl radicals. nsf.gov These radicals are versatile intermediates that can participate in addition reactions to π-systems and cyclization reactions. nsf.govbeilstein-journals.org
The table below summarizes common nucleophilic and electrophilic reactions at the oxime functionality.
| Reaction Type | Reagent/Condition | Product Type |
| O-Alkylation | Alkyl Halide, Base | Oxime Ether |
| O-Acylation | Acyl Halide, Base | Oxime Ester |
| Dehydration | Dehydrating Agent (e.g., Ac₂O) | Nitrile (5-chloro-2-cyanopyridine) |
| Hydrolysis | Acid, Water | Aldehyde (5-chloro-2-pyridinecarboxaldehyde) |
The pyridine ring's reactivity is heavily influenced by the ring nitrogen atom, which is electron-withdrawing. This property makes the ring electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). youtube.com When EAS reactions are forced under harsh conditions (e.g., high temperature), substitution typically occurs at the C-3 position. youtube.com
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions 2, 4, and 6. youtube.com In the case of 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime, the chlorine atom at the C-5 position is not ideally positioned for NAS, which is most facile at the ortho and para positions relative to the ring nitrogen. However, strong nucleophiles can potentially displace the chloride. The reactivity in NAS reactions is generally lower than for halopyridines with the halogen at the 2- or 4-position. youtube.com
Oxidation and Reduction Pathways of the Compound
The compound can undergo both oxidation and reduction at the oxime group and the pyridine ring.
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The oxime group itself can be oxidized, sometimes leading to the formation of nitrile oxides or participating in oxidative cyclization reactions. nsf.gov
Reduction: The oxime group is readily reduced to either a hydroxylamine or a primary amine, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) or metal hydrides (e.g., LiAlH₄) are commonly employed for this transformation. The pyridine ring can also be reduced to a piperidine (B6355638) ring under more vigorous hydrogenation conditions.
The following table outlines typical oxidation and reduction reactions.
| Transformation | Reagent/Condition | Product Functional Group |
| Oxidation | ||
| Pyridine N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine-N-oxide |
| Reduction | ||
| Oxime to Amine | H₂, Pd/C or LiAlH₄ | Primary Amine |
| Oxime to Hydroxylamine | NaBH₃CN or NaBH₄ | Hydroxylamine |
| Pyridine Ring Reduction | H₂, PtO₂ or Rh/C, high pressure | Piperidine |
Intramolecular Cyclization and Rearrangement Reactions (e.g., Beckmann Rearrangement)
The structure of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime is amenable to several important intramolecular transformations.
Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of oximes. wikipedia.orgorganic-chemistry.org For aldoximes, this reaction typically leads to the formation of a primary amide or, more commonly, undergoes fragmentation to yield a nitrile. masterorganicchemistry.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.com This is followed by the migration of the group positioned anti to the leaving group—in this case, the pyridyl group—to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the corresponding amide (5-chloro-N-formylpyridin-2-amine) is formed. Alternatively, under dehydrating conditions, the intermediate can eliminate a proton to form the nitrile (5-chloro-2-cyanopyridine). Various acids and reagents can catalyze this rearrangement, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org
Intramolecular Cyclization: The compound can serve as a precursor for various heterocyclic systems. For example, related pyridine chloroximes have been shown to undergo metal-ion-induced reactions where they eliminate HCl to form a transient 2-pyridyl nitrile oxide intermediate. mdpi.com This highly reactive intermediate can then dimerize to form a furoxan [3,4-di(5-chloro-2-pyridyl)-1,2,5-oxadiazole-2-oxide]. mdpi.com Other potential cyclizations could involve the pyridine nitrogen attacking an activated form of the oxime group to form fused ring systems.
Role as an Intermediate in Organic Transformations
Based on its reactivity, this compound is a valuable intermediate in organic synthesis for constructing more complex molecules.
Synthesis of Amides and Nitriles: Through the Beckmann rearrangement, it provides a direct route to 5-chloro-picolinamide derivatives or 5-chloro-2-cyanopyridine. byjus.com These compounds are themselves useful building blocks in medicinal and materials chemistry.
Synthesis of Amines: Reduction of the oxime group offers a straightforward method for preparing (5-chloro-pyridin-2-yl)methanamine, a primary amine that can be used in the synthesis of various pharmaceuticals and ligands. researchgate.net
Precursor to Heterocycles: Its ability to undergo cyclization reactions makes it a precursor for fused pyridine systems and other heterocycles like furoxans (oxadiazole N-oxides). mdpi.com
Ligand Synthesis: The oxime moiety and the pyridine nitrogen can act as coordination sites for metal ions. The compound and its derivatives are used to synthesize Schiff bases and other multidentate ligands for applications in coordination chemistry and catalysis. wikipedia.orgresearchgate.net
Mechanistic Insights into Biological Activities
Enzyme Inhibition Mechanisms
The primary enzyme-inhibiting activity associated with pyridine (B92270) oximes is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the oxime functionality is also a key feature in inhibitors of other enzymes, such as ribonucleotide reductase.
Cholinesterase Restoration:
Pyridinium (B92312) oximes are well-established as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. This reactivation is a critical therapeutic mechanism in treating organophosphate poisoning. The process involves the nucleophilic attack of the oximate anion on the phosphorus atom of the organophosphate-AChE conjugate, leading to the displacement of the organophosphate and regeneration of the active enzyme.
The presence of a chlorine atom at the 5-position of the pyridine ring in 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime is anticipated to influence its reactivation potency. Halogen substituents can enhance the acidity of the oxime proton, thereby increasing the concentration of the more nucleophilic oximate anion at physiological pH. This, in turn, could lead to a more efficient reactivation of inhibited AChE.
Ribonucleotide Reductase Inhibition:
While direct evidence for the inhibition of ribonucleotide reductase (RNR) by 2-Pyridinecarboxaldehyde, 5-chloro-, oxime is not available, the structural features of oximes have been incorporated into known RNR inhibitors. RNR is a crucial enzyme for DNA synthesis and repair, making it a target for anticancer drugs. The mechanism of inhibition by some compounds involves the quenching of a critical tyrosyl free radical in the RNR active site, which is essential for its catalytic activity. The oxime moiety, through its electronic properties, could potentially interact with and disrupt the function of this radical, thereby inhibiting the enzyme.
| Enzyme Target | Plausible Mechanism of Action | Role of Structural Features |
| Acetylcholinesterase (AChE) | Nucleophilic displacement of organophosphate from the inhibited enzyme's active site. | The oxime group acts as the nucleophile (as an oximate anion). The 5-chloro substituent may enhance the acidity of the oxime, increasing the concentration of the active oximate anion. |
| Ribonucleotide Reductase (RNR) | Potential quenching of the essential tyrosyl free radical in the enzyme's active site. | The oxime moiety could interact with and disrupt the radical necessary for RNR's catalytic activity. |
Antimicrobial Action Mechanisms
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanisms underlying these actions are often multifaceted, involving interactions with various cellular components and metabolic pathways of microorganisms.
A proposed mechanism for the antimicrobial action of certain pyridine-containing compounds involves the disruption of the bacterial cell membrane. The bacterial cell surface is typically negatively charged, and cationic pyridine derivatives can bind to and disrupt the integrity of the cytoplasmic membrane. This can lead to the leakage of essential intracellular components, such as ions (e.g., K+), DNA, and RNA, ultimately resulting in bacterial cell death. While this compound is not a quaternary pyridinium salt, the polarity of the pyridine ring and the oxime group may still facilitate interactions with the bacterial cell surface and membrane.
Pyridine-based compounds can also exert their antimicrobial effects by interfering with essential microbial metabolic pathways. As an analog of pyridoxine (B80251) (vitamin B6), the pyridine ring can potentially inhibit enzymes that utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor. These enzymes are involved in a wide range of metabolic processes, including amino acid and carbohydrate metabolism. By acting as a competitive inhibitor, this compound could disrupt these vital pathways, leading to the inhibition of microbial growth.
| Antimicrobial Mechanism | Description of Action |
| Interaction with Bacterial Cell Components | Disruption of the bacterial cytoplasmic membrane integrity, leading to the leakage of intracellular contents and subsequent cell death. |
| Interference with Microbial Metabolic Pathways | Potential inhibition of enzymes that require pyridoxal phosphate as a cofactor, thereby disrupting essential metabolic processes. |
Anticancer Mechanisms at the Cellular Level
The anticancer potential of pyridine and oxime derivatives has been an area of active research. The proposed mechanisms often involve direct interaction with cellular macromolecules or the induction of programmed cell death.
DNA Binding:
The planar structure of the pyridine ring allows for potential intercalation between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to the inhibition of cancer cell proliferation. The chlorine substituent and the oxime group can further influence the binding affinity and mode of interaction with the DNA molecule.
Apoptosis Induction:
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Pyridine derivatives have been shown to trigger apoptotic pathways in cancer cells through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade. While the specific pathway for this compound is unknown, it is plausible that it could induce apoptosis by causing cellular stress, for example, through its interaction with DNA or by inhibiting critical enzymes.
| Anticancer Mechanism | Cellular Action |
| DNA Binding | Intercalation between DNA base pairs, disrupting DNA replication and transcription. |
| Apoptosis Induction | Triggering of programmed cell death pathways, potentially through the activation of caspases. |
Antioxidant Mechanisms
The oxime functional group is known to contribute to the antioxidant properties of various compounds. These mechanisms typically involve the scavenging of free radicals or the chelation of metal ions that can catalyze oxidative reactions.
Radical Scavenging:
Oximes can act as radical scavengers by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. This process converts the free radicals into more stable, less harmful molecules. The resulting oxime radical is often stabilized by resonance, which enhances its scavenging activity. The pyridine ring and the chlorine atom can modulate the stability of this radical and, consequently, the antioxidant potential of the compound.
Metal Chelation:
The nitrogen and oxygen atoms in the pyridine and oxime moieties of this compound can act as coordination sites for metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By chelating these metal ions, the compound can prevent them from participating in these reactions, thereby reducing oxidative stress.
| Antioxidant Mechanism | Chemical Action |
| Radical Scavenging | Donation of a hydrogen atom from the oxime's hydroxyl group to neutralize free radicals. |
| Metal Chelation | Coordination with pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in reactions that generate reactive oxygen species. |
Advanced Applications in Chemical Research and Development
Building Block in Synthetic Organic Chemistry
As a synthetic building block, 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime offers multiple reactive sites that can be exploited to construct more complex molecular architectures. The pyridine (B92270) nitrogen, the oxime group (-C=N-OH), and the chlorine atom on the aromatic ring each provide unique opportunities for functionalization and ring formation.
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of organic and medicinal chemistry. 2-Pyridinecarboxaldehyde, 5-chloro-, oxime serves as a potent precursor for the assembly of intricate polycyclic systems. The oxime functionality is particularly useful in reactions that involve the formation of new rings.
One significant pathway involves the generation of oxime radicals (iminoxyl radicals). beilstein-journals.org These reactive intermediates can undergo intramolecular cyclization reactions, particularly when there is an unsaturated moiety elsewhere in the molecule. nih.gov For instance, the oxime radical can add to a double bond, leading to the formation of five-membered heterocycles like isoxazolines. beilstein-journals.orgnih.gov This strategy provides a direct route to fused pyridine-isoxazoline systems, which are of interest in medicinal chemistry.
Furthermore, the oxime group can be a precursor to nitrile oxides through an oxidation-elimination sequence. Nitrile oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to yield five-membered heterocycles like isoxazoles and isoxazolines. This method allows for the construction of complex bicyclic structures fused to the pyridine ring. The precursor to the oxime, 5-Chloro-2-pyridinecarboxaldehyde, is a known intermediate in the synthesis of naphthyridine derivatives, highlighting the utility of this substitution pattern in building fused heterocyclic systems. researchgate.netchemimpex.com
Table 1: Synthetic Pathways to Heterocycles
| Starting Material | Key Intermediate | Reaction Type | Resulting Heterocycle |
|---|---|---|---|
| This compound | Oxime Radical | Intramolecular Cyclization | Fused Isoxazolines |
Pyridine oximes are a well-established class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net The introduction of a chlorine atom at the 5-position of the pyridine ring can significantly modulate these properties, often enhancing potency or altering the mode of action. This compound is therefore a key starting material for developing new therapeutic and agrochemical agents.
The parent aldehyde, 5-chloro-2-pyridinecarboxaldehyde, is utilized in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties, as well as in the creation of herbicides and fungicides. chemimpex.com By extension, the oxime derivative is an important intermediate for accessing analogues and derivatives with potentially improved biological profiles. The oxime group itself is a critical pharmacophore in certain drugs, including nerve agent antidotes like pralidoxime. wikipedia.org The conversion of aldehydes and ketones to their oxime counterparts is a common strategy in drug discovery to explore structure-activity relationships. mdpi.com
Research into pyridine oxime derivatives has revealed a range of potential applications, as summarized in the table below.
Table 2: Potential Biological Activities of Scaffolds from 5-Chloro-2-pyridinecarboxaldehyde Oxime
| Biological Activity | Target Class | Potential Application |
|---|---|---|
| Antimicrobial / Antifungal | Various cellular targets | Treatment of infectious diseases researchgate.netmdpi.com |
| Anti-inflammatory | Enzymes in inflammatory pathways | Management of inflammatory conditions ontosight.ai |
| Anticancer / Cytotoxic | Cancer cell proliferation pathways | Oncology chemimpex.comresearchgate.net |
| Agrochemical | Pests and fungal pathogens | Crop protection (Herbicides, Fungicides) ontosight.ai |
Reagent in Analytical Chemistry Methodologies
Oximes are widely recognized for their ability to form stable coordination complexes with a variety of metal ions. researchgate.net The >C=N-OH group, particularly in its deprotonated oximato form (>C=N-O⁻), acts as an excellent chelating agent. This compound is a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the oxime nitrogen or oxygen atom, forming a stable five-membered chelate ring. researchgate.net
This chelating ability makes it a useful reagent in analytical chemistry for several purposes:
Metal Ion Detection and Quantification: The formation of a colored complex with a specific metal ion can be the basis for spectrophotometric analysis.
Gravimetric Analysis: The precipitation of insoluble metal-oxime complexes allows for the separation and quantification of metal ions from a solution. Dimethylglyoxime, for example, is a classic reagent for the gravimetric determination of nickel. wikipedia.org
Solvent Extraction: The formation of neutral, lipophilic metal complexes facilitates the extraction of metal ions from aqueous solutions into an organic phase for separation and pre-concentration. researchgate.netnih.gov
The presence of the pyridine ring and the oxime group makes this compound a strong candidate for complexing with transition metals.
Catalytic Applications in Organic Synthesis
The coordination complexes formed between this compound and metal ions are not only useful for analysis but can also possess significant catalytic activity. By coordinating to a metal center, the oxime ligand can modulate the metal's electronic properties and steric environment, creating a catalytically active site for various organic transformations. researchgate.net
Metal-oxime complexes have been explored as catalysts in reactions such as:
Oxidation Reactions: Mimicking the active sites of certain metalloenzymes, these complexes can catalyze the selective oxidation of organic substrates.
Hydrolytic Reactions: Some complexes are effective catalysts for the hydrolysis of esters and nitriles. researchgate.net
Cross-Coupling Reactions: The stable ligand framework can support metal centers (e.g., Palladium, Copper) in catalytic cycles for forming new carbon-carbon or carbon-heteroatom bonds.
The synthesis of a specific metal complex with this compound allows for the fine-tuning of catalytic activity for targeted applications in organic synthesis.
Development of Novel Materials and Functional Polymers
In the field of polymer science and materials chemistry, the oxime functional group provides access to dynamic covalent chemistry. The reaction between an oxime and a carbonyl compound (aldehyde or ketone) to form an oxime ether is reversible under specific conditions (e.g., acidic pH, presence of a catalyst). rsc.org This reversible linkage is a cornerstone of "click chemistry" and is exploited in the design of advanced materials. rsc.org
This compound can be incorporated into polymer chains or used as a cross-linker to create materials with unique properties.
Table 3: Applications in Materials and Polymer Science
| Application Area | Principle | Resulting Material Property |
|---|---|---|
| Self-Healing Polymers | The reversible formation of oxime ether cross-links allows broken bonds to reform upon stimulus (e.g., heat or pH change). | The material can repair damage, extending its lifespan. rsc.org |
| Dynamic Hydrogels | Cross-linking polymer chains with reversible oxime linkages allows for the formation of gels whose mechanical properties can be tuned. | Injectable hydrogels for biomedical applications, stimuli-responsive gels. rsc.org |
| Macromolecular Stars | Using multifunctional linkers, polymer chains can be assembled into star-shaped architectures that can dissociate and reconfigure. | Controlled drug delivery systems, responsive nanomaterials. rsc.org |
| Surface Functionalization | The oxime group can be used to graft molecules or polymers onto surfaces in a controlled and potentially reversible manner. | Creation of biocompatible coatings, sensors, and patterned surfaces. rsc.org |
The versatility of the oxime group in forming dynamic covalent bonds makes this compound a valuable component for the design of next-generation smart materials and functional polymers.
Future Research Avenues and Challenges
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The conventional synthesis of 2-Pyridinecarboxaldehyde (B72084), 5-chloro-, oxime would logically proceed via the condensation of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine (B1172632). However, a primary challenge lies in the efficient and scalable production of the aldehyde precursor. Research into the synthesis of related chloro- and amino-substituted pyridine (B92270) aldehydes suggests that multi-step routes are often necessary. researchgate.net
Future research should focus on developing more streamlined and efficient synthetic methodologies. A key goal would be the creation of one-pot or tandem reactions that bypass the isolation of the potentially sensitive aldehyde intermediate. Exploring modern synthetic technologies could lead to significant improvements in yield, purity, and sustainability.
Table 1: Potential Strategies for Enhanced Synthesis
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, potential for automation and scalability. | Development of a continuous flow process from a readily available chloropyridine precursor. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reaction profiles. cdc.gov | Optimization of reaction conditions (temperature, time, solvent) for the final oximation step and precursor synthesis. |
| Novel Catalytic Methods | Use of catalysts (e.g., transition metals, organocatalysts) to enable milder reaction conditions and improve atom economy. | Investigating catalytic C-H functionalization or formylation of 2-chloro-5-halopyridines to directly generate the aldehyde. |
Overcoming the synthetic hurdles to produce 2-Pyridinecarboxaldehyde, 5-chloro-, oxime and its precursors efficiently is the first critical step toward enabling broader investigation into its properties and applications.
Design of Advanced Derivatives with Tuned Electronic and Steric Properties
The structure of this compound serves as an excellent scaffold for chemical modification. The chlorine atom on the electron-deficient pyridine ring and the versatile oxime group are ideal functional handles for creating a library of advanced derivatives with tailored properties.
A significant avenue of future research is the systematic derivatization of this core structure. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyridine chemistry. nih.govnsf.gov This allows for the introduction of a wide array of functional groups, fundamentally altering the molecule's electronic and steric profile.
Furthermore, the oxime group itself can be readily modified. O-alkylation or O-acylation can produce oxime ethers and esters, which can modulate properties such as lipophilicity, stability, and coordinating ability. Research on other pyridine oximes has shown that such modifications are crucial for tuning biological activity. researchgate.net
Key areas for derivative design include:
Substitution at the 5-Position: Replacing the chlorine with amines, thiols, or alkoxy groups to fine-tune the electron density of the pyridine ring.
Modification of the Oxime: Synthesis of O-aryl and O-alkyl ethers to explore changes in conformational freedom and intermolecular interactions.
Complexation with Metals: Using the N-oxide of the pyridine and the oxime nitrogen as a bidentate ligand to form coordination complexes with diverse metals, a known application for 2-pyridyl oximes. mdpi.com
The challenge lies in predicting which combination of substituents will yield the desired properties for a specific application, necessitating a close integration of synthetic efforts with computational modeling and property screening.
Deeper Elucidation of Reaction Mechanisms
A fundamental understanding of the reactivity of this compound is currently lacking. The interplay between the electron-withdrawing nature of the pyridine nitrogen, the 5-chloro substituent, and the nucleophilic oxime group dictates its chemical behavior. Future research must focus on detailed mechanistic studies to map out its reactivity.
Kinetic studies comparing the rates of formation, hydrolysis, and participation in reactions like oximolysis with its non-chlorinated analogue would provide quantitative data on the electronic influence of the chlorine atom. mdpi.com Investigating its behavior in classic oxime transformations, such as the Beckmann rearrangement or oxidative cyclizations, could reveal novel reaction pathways influenced by the pyridine ring.
Moreover, the coordination of the molecule to metal centers is expected to significantly alter its reactivity. mdpi.com Mechanistic studies on how metal binding influences the acidity of the oxime proton and the susceptibility of the pyridine ring to further substitution are crucial for designing metal-based catalysts or functional materials.
Application in Emerging Fields of Chemical Science
The true potential of this compound and its derivatives lies in their application in diverse and emerging scientific fields. Based on the known activities of related compounds, several promising areas warrant investigation.
Table 2: Potential Future Applications
| Field | Proposed Application | Rationale and Research Direction |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel therapeutics. | The halopyridine motif is a privileged structure in drug discovery. nih.govnsf.gov Derivatives could be screened for activity as enzyme inhibitors or antimicrobial agents. The pyridine oxime structure is also central to cholinesterase reactivators, and recent work has explored halogenation as a strategy to improve efficacy. researchgate.netacs.org |
| Materials Science | Ligand for functional coordination polymers and Metal-Organic Frameworks (MOFs). | The bidentate chelating ability of the 2-pyridyl oxime moiety can be used to construct ordered, porous materials. The chloro-substituent could serve as a site for post-synthetic modification or influence the framework's electronic or catalytic properties. |
| Agrochemicals | Development of new herbicides or fungicides. | Substituted pyridines are a major class of agrochemicals. nih.gov The biological activity of pyridine oximes suggests potential utility in crop protection, and a library of derivatives should be screened for such properties. researchgate.net |
| Supramolecular Chemistry | Building block for self-assembled structures. | The molecule's capacity for hydrogen bonding (via the oxime) and potential for π-stacking (via the pyridine ring) makes it a candidate for designing complex supramolecular architectures. |
The primary challenge in these areas is the need for high-throughput screening and detailed structure-activity relationship (SAR) studies to identify the most promising derivatives for each specific application.
Integration of Computational and Experimental Approaches for Rational Design
An exclusively experimental approach to exploring the vast chemical space of possible derivatives and applications would be inefficient. A modern research program should tightly integrate computational chemistry with experimental synthesis and testing for a more rational design process.
Future work should leverage computational tools for several key purposes:
Prediction of Properties: Using Density Functional Theory (DFT) to calculate the geometric, electronic (e.g., orbital energies, charge distribution), and spectroscopic properties of proposed derivatives before their synthesis. This can help prioritize synthetic targets. mdpi.com
Mechanistic Exploration: Modeling transition states and reaction energy profiles to understand reaction mechanisms and predict the outcomes of unexplored reactions. This can provide insights into regioselectivity and reactivity that guide experimental design. mdpi.com
Virtual Screening and Docking: In medicinal chemistry, using molecular docking simulations to predict the binding affinity of derivatives to biological targets, such as enzymes. This allows for the in-silico screening of large virtual libraries to identify candidates with the highest probability of success.
The integration of these approaches creates a synergistic cycle where computational predictions guide experimental work, and experimental results provide benchmarks for refining computational models. This rational design strategy is essential for accelerating the discovery of new functions and applications for this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
